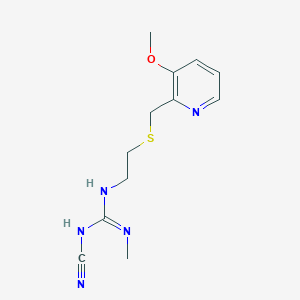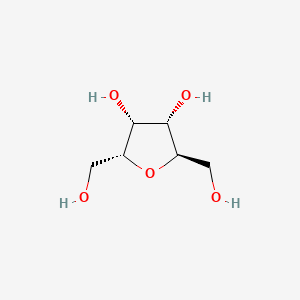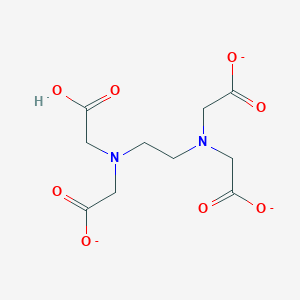
2,3-Dihydroxycinnamic acid
概要
説明
2,3-Dihydroxycinnamic acid is a type of hydroxycinnamic acid. It is an isomer of caffeic acid and is a metabolite found in human urine .
Synthesis Analysis
The synthesis of 2,3-Dihydroxycinnamic acid has been described in various studies. For instance, one approach involves the use of cinnamic acid in the research and development of biobased plastics . Another method involves the synthesis of a non-toxic La-based MOF with 3,4-dihydroxycinnamic acid (3,4-DHCA) as a linker .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydroxycinnamic acid is C9H8O4. It has an average mass of 180.157 Da and a monoisotopic mass of 180.042252 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dihydroxycinnamic acid are not detailed in the search results, it is known that this compound belongs to the class of hydroxycinnamic acids .
Physical And Chemical Properties Analysis
2,3-Dihydroxycinnamic acid has a chemical formula of C9H8O4 and a molar mass of 180.159 g·mol−1 .
科学的研究の応用
Skin Care and Disorders
2,3-Dihydroxycinnamic acid, a type of hydroxycinnamic acid, has been investigated for its potential role in managing and rebalancing skin disorders and diseases . It has been found to have anti-oxidant, anti-inflammatory, and anti-bacterial activities , which can be beneficial in treating skin conditions such as dermatitis or psoriasis .
Antioxidant Properties
Hydroxycinnamic acids, including 2,3-Dihydroxycinnamic acid, have been found to have antioxidant properties . They can protect against degradation of some vegetable and food constituents , making them valuable in food preservation and health promotion.
Interaction with Food Biomacromolecules
2,3-Dihydroxycinnamic acid and other hydroxycinnamic acids can interact with food biomacromolecules such as proteins and oligo- and polysaccharides . This interaction can lead to the formation of novel ingredients and functional foods .
Role in Metabolism
2,3-Dihydroxycinnamic acid is a metabolite found in human urine . It is functionally related to trans-cinnamic acid , suggesting a role in human metabolism.
Potential Role in Biotechnology
Hydroxycinnamic acids, including 2,3-Dihydroxycinnamic acid, have been investigated for their potential in biotechnological applications . This includes enhancing the production of these acids and optimizing their extraction techniques .
Role in Escherichia coli Metabolism
2,3-Dihydroxycinnamic acid has been identified as a metabolite in Escherichia coli , suggesting a role in bacterial metabolism.
Safety and Hazards
将来の方向性
Hydroxycinnamic acids and derivatives, including 2,3-Dihydroxycinnamic acid, have been investigated and applied in several research fields for their antioxidant, anti-inflammatory, and antibacterial activities. They have potential roles as valid alternatives to current therapies, supporting the management and rebalancing of skin disorders and diseases at different levels .
作用機序
Target of Action
2,3-Dihydroxycinnamic acid, also known as caffeic acid , is a hydroxycinnamic acid that is a secondary plant metabolite . It is an isomer of caffeic acid and is a metabolite found in human urine Hydroxycinnamic acids and their derivatives have been investigated for their antioxidant, anti-inflammatory, and antibacterial activities .
Mode of Action
It is known that hydroxycinnamic acids, including caffeic acid, have antioxidant, anti-inflammatory, and antibacterial properties . These properties suggest that the compound may interact with its targets to neutralize harmful free radicals, reduce inflammation, and inhibit bacterial growth.
Biochemical Pathways
It is known that hydroxycinnamic acids are present in the biosynthetic pathway of plant lignin . They are also known as photoactive yellow proteins, a component protein of certain photosynthetic bacteria .
Pharmacokinetics
It is known that the low bioavailability of hydroxycinnamic acids impairs their administration by the oral route .
Result of Action
It is known that hydroxycinnamic acids and their derivatives have been applied in several research fields for their antioxidant, anti-inflammatory, and antibacterial activities . These activities suggest that the compound may have beneficial effects at the molecular and cellular levels, such as neutralizing harmful free radicals, reducing inflammation, and inhibiting bacterial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydroxycinnamic acid. It is known that the use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
特性
IUPAC Name |
(E)-3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,10,13H,(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUKXCMDYPYCLH-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030503 | |
| Record name | 2,3-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38481-04-8, 31082-90-3 | |
| Record name | (2E)-3-(2,3-Dihydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38481-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031082903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-dihydroxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU63XMR43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key analytical challenges in identifying 2,3-dihydroxycinnamic acid and its isomers in biological samples, and how are they addressed?
A2: Distinguishing 2,3-dihydroxycinnamic acid from its isomers in complex biological matrices like urine presents analytical challenges due to their structural similarities. [] Mass spectrometry of methyl and trimethylsilyl (TMS) derivatives proves particularly useful for identification. For instance, TMS derivatives of dihydroxy aromatic acids with adjacent hydroxy groups (ortho position) show characteristic fragmentation patterns. [] Specifically, they undergo a primary cleavage in the side chain or ester group, followed by the loss of tetramethylsilane. [] This distinct fragmentation pattern aids in the confident identification of 2,3-dihydroxycinnamic acid within a mixture.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(S,E)-2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetic acid](/img/structure/B1239385.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1239389.png)

![N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide](/img/structure/B1239391.png)




